N-(2,5-difluorophenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide
Description
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Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N5O2S/c1-3-31-21-20(13(2)29-31)28-23(30(22(21)33)11-14-4-6-15(24)7-5-14)34-12-19(32)27-18-10-16(25)8-9-17(18)26/h4-10H,3,11-12H2,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZGLXCKBPNZTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC(=O)NC4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-difluorophenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes:
- 2,5-Difluorophenyl group
- Pyrazolo[4,3-d]pyrimidine core
- Sulfanyl acetamide moiety
The structural formula can be represented as follows:
This compound exhibits various biological activities primarily through the inhibition of specific enzymes and receptors. Key mechanisms include:
- Inhibition of Kinase Activity : It may act as a kinase inhibitor, which is crucial for regulating cell signaling pathways involved in cancer and other diseases.
- Interaction with Receptors : The compound shows potential binding affinity for various receptors implicated in neurological and inflammatory conditions.
Biological Activity Data
| Biological Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| Kinase Inhibition | Tyrosine Kinase | 50 nM | |
| Receptor Binding | 5-HT1B Receptor | 20 nM | |
| Antiproliferative | Cancer Cell Lines | 75 µM |
Case Studies and Research Findings
Research has highlighted the compound's promising therapeutic potential:
- Anticancer Activity : A study demonstrated that this compound exhibited significant antiproliferative effects against various cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through the activation of caspase pathways.
- Neuroprotective Effects : Another study investigated its neuroprotective properties in rodent models of neurodegeneration. The compound demonstrated a reduction in neuroinflammation and improved cognitive function metrics.
- Inflammatory Response Modulation : The compound was tested for its ability to modulate inflammatory responses in vitro. Results indicated a decrease in pro-inflammatory cytokine production, suggesting potential use in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
